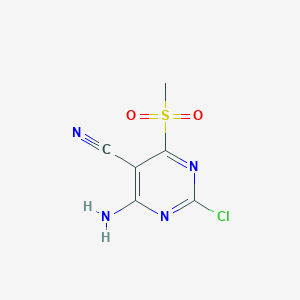
4-Amino-2-chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino, chloro, methylsulfonyl, and carbonitrile groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrimidine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of a β-dicarbonyl compound with a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: Subsequent steps involve the introduction of the amino, chloro, methylsulfonyl, and carbonitrile groups. For instance, chlorination can be achieved using thionyl chloride or phosphorus oxychloride, while the amino group can be introduced via nucleophilic substitution using ammonia or an amine.
Final Modifications: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives. Reduction reactions can also modify the nitrile group to amines or amides.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Sulfone Derivatives: From oxidation of the methylsulfonyl group.
Amines and Amides: From reduction of the nitrile group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Amino-2-chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. Its derivatives have been investigated for their anticancer properties, targeting specific enzymes and pathways involved in cell proliferation and survival .
Industry
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its ability to form stable complexes with metals also makes it useful in coordination chemistry and catalysis.
Wirkmechanismus
The mechanism of action of 4-Amino-2-chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile and its derivatives often involves inhibition of specific enzymes or receptors. For instance, some derivatives act as ATP mimetics, binding to the active site of kinases and inhibiting their activity. This can lead to the disruption of signaling pathways crucial for cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile
- 4-Amino-2-chloro-6-(methylsulfonyl)pyrimidine
- 4-Amino-2-chloro-6-(methylsulfonyl)pyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 4-Amino-2-chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile offers a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both electron-withdrawing (chloro, carbonitrile) and electron-donating (amino, methylsulfonyl) groups allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
IUPAC Name |
4-amino-2-chloro-6-methylsulfonylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O2S/c1-14(12,13)5-3(2-8)4(9)10-6(7)11-5/h1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLURSBTZZKTKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NC(=C1C#N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
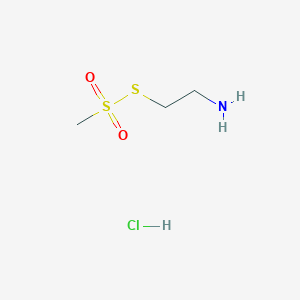
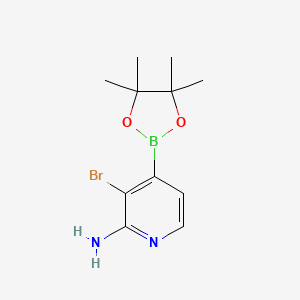

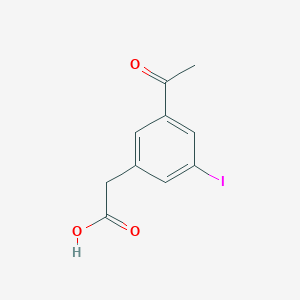

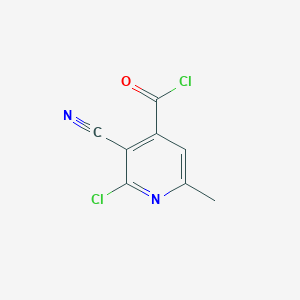

![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
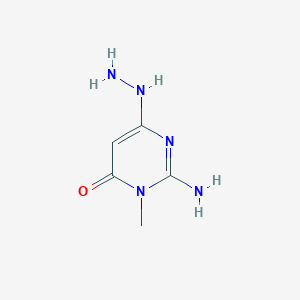

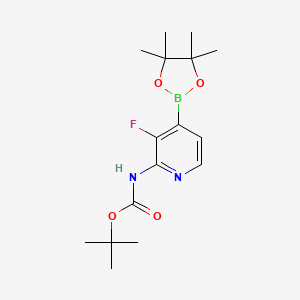
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)
